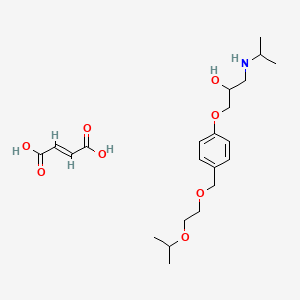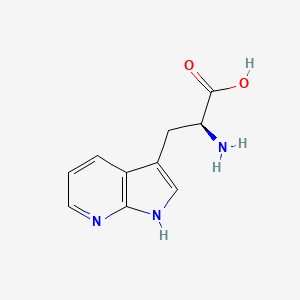
Iodine cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine(1+) is a monoatomic monocation and a monoatomic iodine.
Applications De Recherche Scientifique
Environmental and Biogeochemical Cycling : Iodine plays a crucial role in environmental protection, human health, and global-scale hydrologic processes. Hu et al. (2005) studied the complex biogeochemical cycling of iodine, focusing on its behavior in sediments at sites with anthropogenic iodine risk, revealing intricate processes like iodate reduction and iodide retention (Hu, Zhao, Moran, & Seaman, 2005).
Biofortification in Agriculture : Li et al. (2017) investigated the biofortification of pepper plants with iodine, finding that low to moderate levels of iodine application can improve fruit quality by enhancing ascorbic acid and soluble sugar contents. This study highlighted the potential of iodine biofortification in crops (Li et al., 2017).
Radioactive Iodine Capture : Zhai et al. (2021) developed cationic covalent organic frameworks for capturing iodine from nuclear waste. Their study demonstrated improved iodine uptake capacities due to electrostatic interactions, offering a promising method for environmental protection (Zhai et al., 2021).
Adsorption and Sequestration : Liu et al. (2014) focused on the adsorption of iodide anions on microrosette-like δ-Bi2O3, which showed high uptake capacity and selectivity, making it an efficient adsorbent for iodine capture (Liu et al., 2014).
Organic Synthesis and Catalysis : The use of iodine in organic synthesis has been widely explored. Togo and Iida (2006) described iodine's role as a universal oxidizing agent, particularly in the oxidation of alcohols and aldehydes to esters, nitriles, and amides (Togo & Iida, 2006).
Analytical Methods for Iodine Quantification : Shelor and Dasgupta (2011) reviewed analytical methods for quantifying iodine in complex matrices, highlighting the need for reliable and inexpensive techniques for iodine analysis (Shelor & Dasgupta, 2011).
Interdisciplinary Overview of Iodine Research : Küpper et al. (2011) provided a comprehensive overview of iodine research, covering its impact on life on Earth, its role in human health, and its applications in various fields including environmental science and materials technology (Küpper et al., 2011).
Propriétés
Formule moléculaire |
I+ |
|---|---|
Poids moléculaire |
126.9045 g/mol |
Nom IUPAC |
iodine(1+) |
InChI |
InChI=1S/I/q+1 |
Clé InChI |
OCVXZQOKBHXGRU-UHFFFAOYSA-N |
SMILES canonique |
[I+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



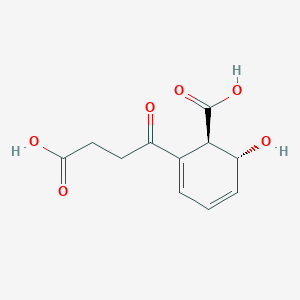
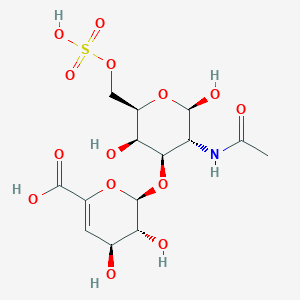
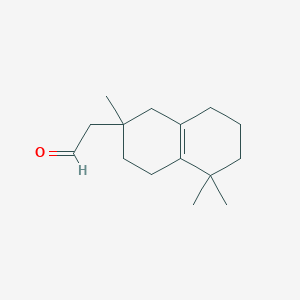

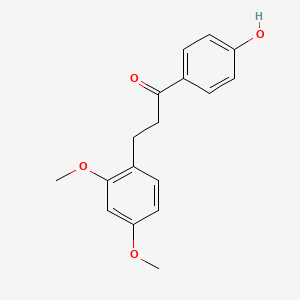
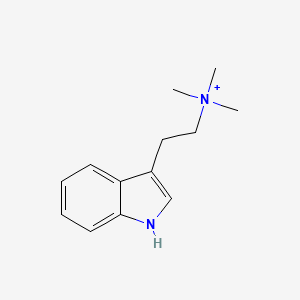

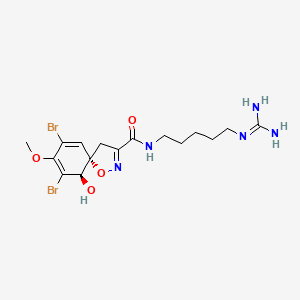
![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)


